Cas no 1539465-85-4 (2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid)
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-2-acetic acid, 2,3-dihydro-α-hydroxy-
- 2-(2,3-Dihydro-1h-inden-2-yl)-2-hydroxyacetic acid
- CS-0344245
- 1539465-85-4
- SCHEMBL16595663
- AKOS015633643
- EN300-1839165
- 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid
-
- Inchi: 1S/C11H12O3/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,12H,5-6H2,(H,13,14)
- InChI Key: SQOHUHGIMBIEEW-UHFFFAOYSA-N
- SMILES: C(C1CC2=CC=CC=C2C1)(O)C(=O)O
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.314±0.06 g/cm3(Predicted)
- Boiling Point: 401.1±20.0 °C(Predicted)
- pka: 3.78±0.11(Predicted)
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839165-1g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-5g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-10g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-0.05g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-0.1g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-0.25g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-0.5g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-1.0g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1839165-2.5g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1839165-5.0g |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid |
1539465-85-4 | 5g |
$4309.0 | 2023-06-01 |
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid
Introduction to 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid (CAS No. 1539465-85-4)
2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1539465-85-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a dihydroindenyl moiety linked to a hydroxyacetic acid backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and heterocyclic components makes it a promising candidate for further investigation in drug discovery and molecular medicine.
The structural framework of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid consists of a dihydroindenyl ring system, which is a fused bicyclic structure containing a benzene ring and a cyclopentane ring. This particular scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in various therapeutic agents. The substitution at the 2-position with a hydroxyacetic acid group introduces polar and chiral features, enhancing the compound's interaction with biological targets. Such structural attributes are critical in designing molecules with optimized pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in exploring the biological activities of indene derivatives, particularly those with modifications that enhance solubility and metabolic stability. The hydroxyacetic acid moiety in this compound not only contributes to its solubility but also provides a site for further functionalization, enabling the synthesis of analogs with tailored properties. This flexibility makes 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid a valuable building block for medicinal chemists.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The dihydroindenyl core is structurally related to several known bioactive molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties. Preliminary studies have suggested that derivatives of this scaffold may interact with specific enzymes and receptors involved in disease pathways. For instance, modifications at the 2-position of the dihydroindenyl ring could influence binding affinity to target proteins, making it possible to fine-tune the biological activity of the compound.
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid presents both challenges and opportunities for synthetic chemists. The construction of the dihydroindenyl ring system typically involves cyclization reactions followed by functional group transformations. The introduction of the hydroxyacetic acid group requires careful consideration to maintain stereochemical integrity and avoid unwanted side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in downstream applications.
Recent research has highlighted the importance of computational modeling in optimizing the design of bioactive molecules like 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid. Molecular docking studies have been employed to predict interactions between this compound and potential biological targets. These simulations have provided insights into binding modes and key interaction points, guiding the development of more potent derivatives. Additionally, quantum mechanical calculations have helped elucidate electronic properties and reactivity patterns, further aiding in rational drug design.
The pharmaceutical industry has shown particular interest in indene derivatives due to their structural diversity and functional versatility. Companies are actively exploring new synthetic routes to access these compounds more efficiently, with an emphasis on green chemistry principles. The use of sustainable solvents and catalytic methods has reduced environmental impact while maintaining high yields and purity standards. Such innovations are crucial for ensuring the long-term viability of drug discovery programs.
In conclusion, 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid (CAS No. 1539465-85-4) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and biological relevance make it an attractive candidate for further exploration. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the development of novel derivatives based on this scaffold is expected to yield promising therapeutic agents for various diseases.
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